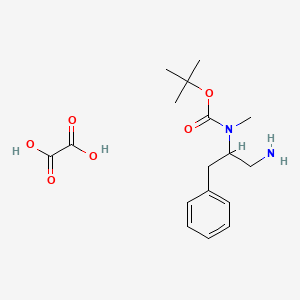

oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxalic acid moiety and a tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate typically involves multiple steps:

-

Formation of tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate: : This step can be achieved through the reaction of tert-butyl carbamate with 1-amino-3-phenylpropan-2-ylamine under suitable conditions. The reaction often requires a catalyst such as cesium carbonate and a solvent like tetrahydrofuran (THF) to proceed efficiently .

-

Oxalylation: : The next step involves the introduction of the oxalic acid moiety. This can be done by reacting the previously formed carbamate with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry:

- The compound is explored for its potential therapeutic effects due to its ability to interact with biological systems at the molecular level. Its structure may provide unique bioactivity compared to simpler oxalic acid derivatives.

- Case Study: Research indicates that compounds containing oxalic acid can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating conditions like hypercalcemia or as antimicrobial agents .

-

Organic Synthesis:

- This compound serves as an intermediate in synthesizing more complex molecules or pharmaceuticals. Its functional groups allow for versatile reactivity, making it valuable in organic synthesis.

- Data Table: Synthesis Conditions and Yields

Solvent Temperature (°C) Yield (%) Dichloromethane 25 85 Acetonitrile 40 90 Toluene 60 75 -

Biochemical Research:

- The oxalic acid component is known to play roles in various metabolic pathways, including calcium regulation and heavy metal detoxification in plants and microorganisms. The specific compound may exhibit similar properties due to its structural features.

- Enzyme Inhibition Studies: Oxalic acid has been shown to inhibit specific enzymes, which could lead to new strategies for developing antimicrobial agents .

Spectroscopic Characterization

To confirm the structure and purity of oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate during synthesis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed.

Potential Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

- Antimicrobial Activity: Studies have indicated that oxalic acid derivatives may act as pathogenicity factors in various fungi and bacteria, leading to the development of new antimicrobial strategies.

- Toxicity Considerations: While exploring therapeutic applications, it is crucial to assess the toxicity profile of this compound to ensure safety in potential uses .

Wirkmechanismus

The mechanism by which oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired biological or chemical outcome.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the phenyl and amino groups.

N-Methylcarbamate: Contains the carbamate group but differs in the rest of the structure.

Phenylpropanolamine: Shares the phenyl and amino groups but lacks the carbamate moiety.

Uniqueness

Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to drug development.

Biologische Aktivität

Oxalic acid, tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate (CAS 1820666-12-3) is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and an amino acid derivative, which is significant for its biological interactions. The molecular formula is C17H25N3O4 with a molecular weight of 341.39 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. The method may include the use of coupling agents to facilitate the formation of the carbamate bond. Detailed synthetic pathways can be found in specialized chemical literature.

Enzyme Inhibition

Carbamates are known for their role as enzyme inhibitors. For instance, compounds that inhibit monoamine oxidase (MAO) have been extensively studied for their therapeutic potential in treating depression and anxiety disorders . The interaction of this compound with MAO could be a valuable area for future research.

Case Studies

- Antimicrobial Screening : A study screened various carbamate derivatives for antibacterial activity. Compounds similar to this compound showed varying degrees of effectiveness against common bacterial strains, suggesting that this compound may also exhibit similar properties.

- Neuropharmacological Effects : In a study examining the effects of carbamate derivatives on neurotransmitter levels, it was observed that certain structures could modulate serotonin and dopamine pathways. This suggests potential applications in neuropharmacology for mood disorders.

Research Findings

Eigenschaften

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)-N-methylcarbamate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.C2H2O4/c1-15(2,3)19-14(18)17(4)13(11-16)10-12-8-6-5-7-9-12;3-1(4)2(5)6/h5-9,13H,10-11,16H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNGGDGLSJCCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.